1-Bromo-3-[(difluoromethoxy)methyl]benzene

Catalog No.
S13985188
CAS No.
M.F
C8H7BrF2O
M. Wt
237.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-[(difluoromethoxy)methyl]benzene

Product Name

1-Bromo-3-[(difluoromethoxy)methyl]benzene

IUPAC Name

1-bromo-3-(difluoromethoxymethyl)benzene

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

InChI

InChI=1S/C8H7BrF2O/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4,8H,5H2

InChI Key

MXEVGUUOWLAZTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)COC(F)F

1-Bromo-3-[(difluoromethoxy)methyl]benzene is an aromatic compound characterized by the presence of a bromine atom and a difluoromethoxy group attached to a benzene ring. Its molecular formula is C8H7BrF2OC_8H_7BrF_2O, and it has a molecular weight of approximately 223.01 g/mol. The compound appears as a clear, colorless to light yellow liquid with a density of 1.585 g/mL at 25°C and a boiling point ranging from 196°C to 197°C . The difluoromethoxy group contributes to the compound's unique reactivity and physical properties, making it of interest in various chemical applications.

Typical of aromatic compounds:

  • Electrophilic Aromatic Substitution: The presence of the bromine atom makes the benzene ring susceptible to electrophilic attack, allowing for further substitution reactions.
  • Nucleophilic Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, particularly under basic conditions, where it can be replaced by stronger nucleophiles.
  • Fluorination Reactions: The difluoromethoxy group can also be modified through fluorination, enhancing its properties for specific applications .

The synthesis of 1-Bromo-3-[(difluoromethoxy)methyl]benzene can be achieved through various methods:

  • Electrophilic Substitution Reaction: This method involves the bromination of 3-(difluoromethoxy)methylbenzene using bromine or brominating agents.
  • Fluorination Reaction: Another approach involves introducing the difluoromethoxy group onto the benzene ring through fluorination techniques, followed by subsequent bromination .

These methods typically require careful control of reaction conditions to optimize yields and selectivity.

1-Bromo-3-[(difluoromethoxy)methyl]benzene has potential applications in several fields:

  • Pharmaceuticals: Its unique structure may contribute to the development of new drugs with enhanced efficacy or reduced side effects.
  • Agrochemicals: The compound could serve as an intermediate in the synthesis of herbicides or pesticides.
  • Materials Science: It may be utilized in the development of organic electronic materials due to its electronic properties .

Several compounds share structural similarities with 1-Bromo-3-[(difluoromethoxy)methyl]benzene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-Bromo-2-(difluoromethoxy)benzeneC7H5BrF2ODifferent position of bromine; similar reactivity
1-Bromo-3-methylbenzeneC7H7BrLacks fluorine; simpler structure
1-Bromo-4-(difluoromethoxy)benzeneC7H5BrF2ODifferent substitution pattern; potential for different electronic properties
3-DifluoromethoxytolueneC8H8F2ONo bromine; focus on difluoromethoxy effects

These compounds illustrate variations in substitution patterns and functional groups that can significantly influence their chemical behavior and potential applications.

The development of difluoromethoxy-substituted aromatics traces back to the 1990s, when researchers recognized the metabolic stability imparted by fluorine atoms in drug candidates. Early methods relied on hazardous chlorofluorocarbene reagents, but the field transformed with the introduction of bench-stable difluoromethylation agents. A pivotal advancement occurred in 2012 with Hartwig's copper-mediated difluoromethylation of aryl iodides using TMSCF₂H, which demonstrated the feasibility of installing CF₂H groups on aromatic systems. Subsequent innovations, such as Shen's silver-mediated difluoromethylation of diaryliodonium salts (2015) and Xu's nickel-catalyzed cross-coupling with zinc reagents (2016), expanded the substrate scope to include bromoarenes like 1-bromo-3-[(difluoromethoxy)methyl]benzene.

YearMilestoneKey ReagentImpact
2012Cu-mediated Ar–CF₂H formationTMSCF₂HEnabled direct C(sp²)–CF₂H coupling
2015Ag-catalyzed difluoromethylation[(SIPr)Ag(CF₂H)]Broadened electrophile compatibility
2016Ni-catalyzed Ar–CF₂H coupling(DMPU)₂Zn(CF₂H)₂Achieved cross-coupling with aryl bromides

These methodological breakthroughs coincided with the growing pharmaceutical demand for fluorinated analogs, driving the adoption of 1-bromo-3-[(difluoromethoxy)methyl]benzene as a versatile precursor. The compound's bromine atom serves as an orthogonal reactive site, allowing sequential functionalization while preserving the difluoromethoxymethyl group.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

235.96483 g/mol

Monoisotopic Mass

235.96483 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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